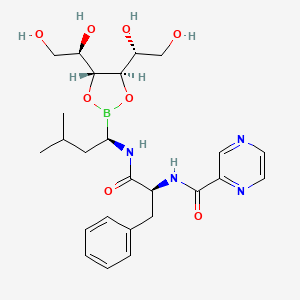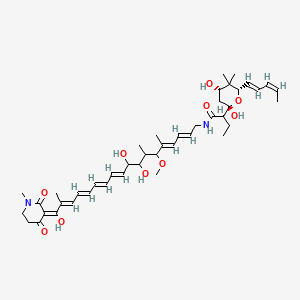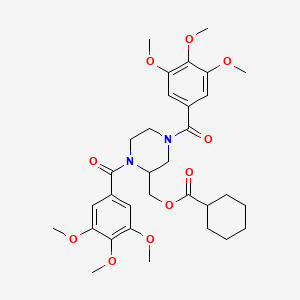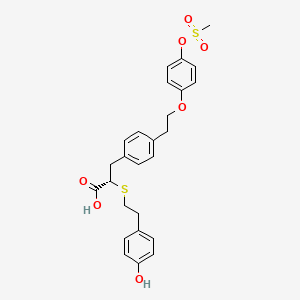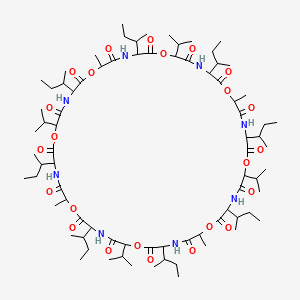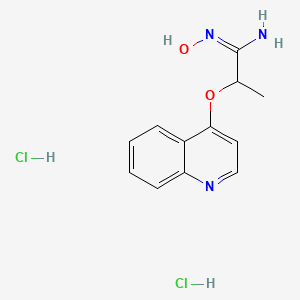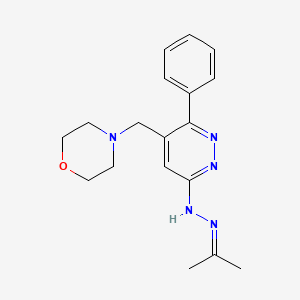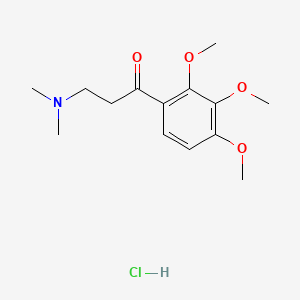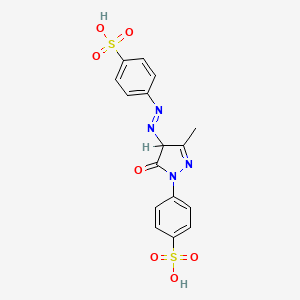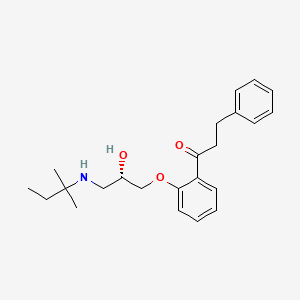
Diprafenone, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprafenone, (S)- is a chiral compound known for its antiarrhythmic properties. It is a beta-adrenergic antagonist, which means it blocks beta-adrenergic receptors in the heart, helping to manage abnormal heart rhythms. The compound’s IUPAC name is 1-[2-[2-Hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diprafenone, (S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-hydroxy-3-(2-methylbutan-2-ylamino)propane with a phenylpropanone derivative under controlled conditions.
Coupling Reaction: The intermediate is then coupled with a phenylpropanone derivative using a suitable coupling agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer, (S)-Diprafenone.
Industrial Production Methods: Industrial production of Diprafenone, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods also include rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Diprafenone, (S)- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deoxygenated derivatives.
Applications De Recherche Scientifique
Diprafenone, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral synthesis and beta-adrenergic antagonism.
Biology: Researchers study its effects on cellular signaling pathways and its interactions with beta-adrenergic receptors.
Medicine: It is investigated for its potential therapeutic uses in treating arrhythmias and other cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
Diprafenone, (S)- exerts its effects by blocking beta-adrenergic receptors in the heart. This action reduces the effects of adrenaline and other stress hormones, leading to a decrease in heart rate and contractility. The compound’s molecular targets include beta-1 and beta-2 adrenergic receptors, and its pathways involve the inhibition of cyclic AMP (cAMP) production, which is crucial for the regulation of cardiac function .
Comparaison Avec Des Composés Similaires
Propafenone: A structurally similar antiarrhythmic agent with similar beta-blocking properties.
Flecainide: Another antiarrhythmic drug that shares some pharmacological effects but differs in its chemical structure and specific receptor interactions.
Metoprolol: A beta-adrenergic antagonist used primarily for hypertension and heart failure, with a different chemical structure.
Uniqueness of Diprafenone, (S)-: Diprafenone, (S)- is unique due to its specific chiral configuration, which can influence its pharmacokinetics and pharmacodynamics. Its combination of beta-blocking and antiarrhythmic properties makes it particularly effective in managing certain types of cardiac arrhythmias .
Propriétés
Numéro CAS |
107300-61-8 |
|---|---|
Formule moléculaire |
C23H31NO3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-[2-[(2S)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3/t19-/m0/s1 |
Clé InChI |
VDKMYSMWQCFYBQ-IBGZPJMESA-N |
SMILES isomérique |
CCC(C)(C)NC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
SMILES canonique |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




